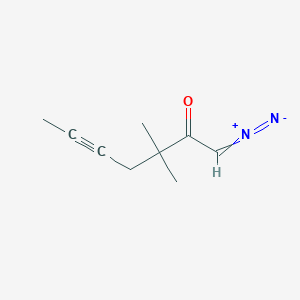
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate is an organic compound characterized by its unique structure, which includes a diazonium group, a triple bond, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate typically involves the diazotization of 5-heptyn-2-one. The process begins with the preparation of 5-heptyn-2-one, which can be synthesized through the reaction of hept-5-yne with an appropriate oxidizing agent. The diazotization step involves treating 5-heptyn-2-one with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or sodium hydroxide.
Major Products
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate involves its reactivity with various nucleophiles and electrophiles. The diazonium group is highly reactive and can participate in a range of chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
5-Heptyn-2-one: A precursor in the synthesis of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate.
This compound: Unique due to the presence of both a diazonium group and a triple bond.
Hept-5-yn-2-one: Similar structure but lacks the diazonium group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the diazonium group allows for a wide range of substitution reactions, while the triple bond provides additional sites for chemical modification.
Propiedades
Número CAS |
136506-09-7 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-diazo-3,3-dimethylhept-5-yn-2-one |
InChI |
InChI=1S/C9H12N2O/c1-4-5-6-9(2,3)8(12)7-11-10/h7H,6H2,1-3H3 |
Clave InChI |
MTCSAJRNLUUMQI-UHFFFAOYSA-N |
SMILES canónico |
CC#CCC(C)(C)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
phosphanium chloride](/img/structure/B14269078.png)
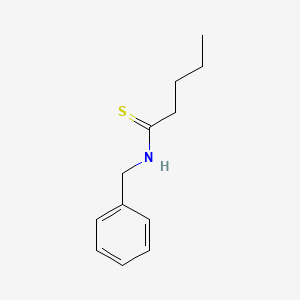
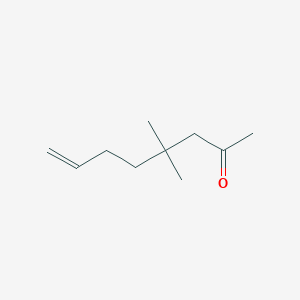


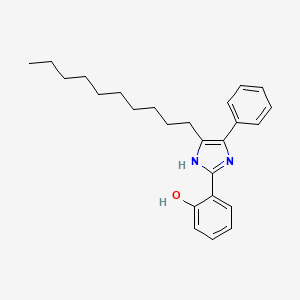
phosphane](/img/structure/B14269108.png)

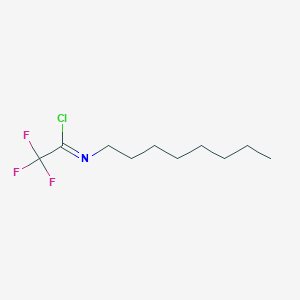
![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)

![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
